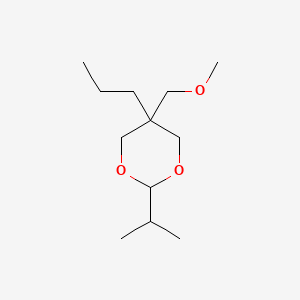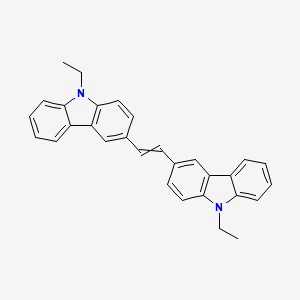
3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a vinyl linkage between two carbazole units, enhancing its conjugation and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) typically involves the reaction of 9-ethylcarbazole with a suitable vinylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck coupling reaction, where 9-ethylcarbazole is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the reactive sites of the carbazole units.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
科学研究应用
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential anticancer, antibacterial, and antioxidant activities.
Industrial Applications: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
作用机制
The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is primarily based on its ability to participate in electron transfer processes. The vinyl linkage between the carbazole units facilitates intramolecular charge transfer, enhancing its electronic properties . This compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding .
相似化合物的比较
Similar Compounds
3,3’-(Ethene-1,2-diyl)bis(9H-carbazole): Lacks the ethyl substituent, resulting in different electronic properties.
3,3’-(Ethene-1,2-diyl)bis(9-methyl-9H-carbazole): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
3,3’-(Ethene-1,2-diyl)bis(9-phenyl-9H-carbazole): Features a phenyl group, leading to altered photophysical properties.
Uniqueness
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is unique due to its specific electronic and photophysical properties, which are influenced by the ethyl substituent and the vinyl linkage. These characteristics make it particularly suitable for applications in organic electronics and photonics .
属性
CAS 编号 |
15332-17-9 |
|---|---|
分子式 |
C30H26N2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
9-ethyl-3-[2-(9-ethylcarbazol-3-yl)ethenyl]carbazole |
InChI |
InChI=1S/C30H26N2/c1-3-31-27-11-7-5-9-23(27)25-19-21(15-17-29(25)31)13-14-22-16-18-30-26(20-22)24-10-6-8-12-28(24)32(30)4-2/h5-20H,3-4H2,1-2H3 |
InChI 键 |
FHKOSYPSIZGMPI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
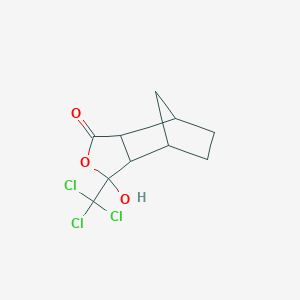
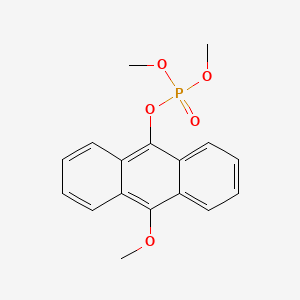

![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

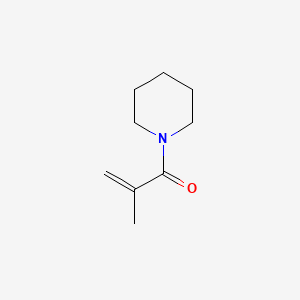
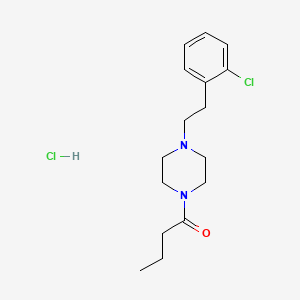
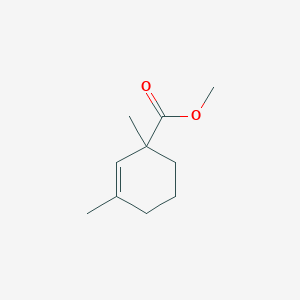
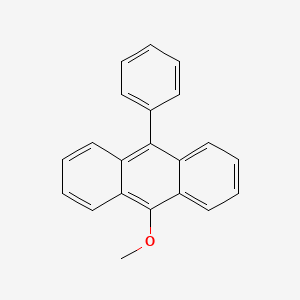

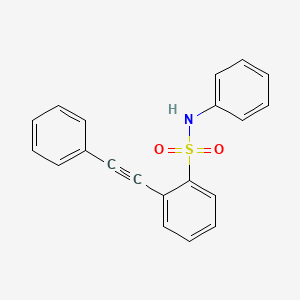
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
